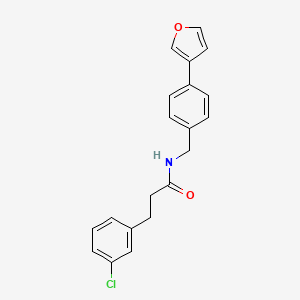

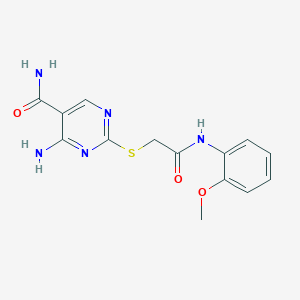

3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

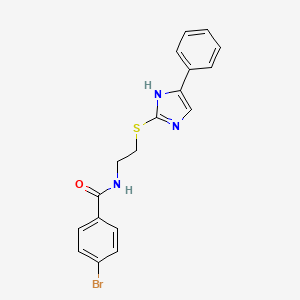

3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide, also known as FCPR03, is a novel compound that has been developed for scientific research purposes. It belongs to the class of benzamides and has shown potential in the treatment of various diseases.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds demonstrates the significance of intermolecular interactions in determining crystal structures. For instance, studies have shown how intermolecular C-H...O, C-H...pi, and C-H...Cl interactions influence the crystal packing of benzenesulfonamide derivatives, highlighting the role of these interactions in the structural arrangement of molecules with chlorophenyl and furanyl components (Bats, Frost, & Hashmi, 2001). Such insights are crucial for understanding the solid-state behavior and potential applications of 3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide.

Synthetic Methodologies

The development of synthetic routes for furan-containing compounds is a key area of research. A notable example is the one-step metal-free photochemical reaction between 2-chlorophenol derivatives and terminal alkynes, leading to 2-substituted benzo[b]furans. This process, which involves tandem formation of an aryl-C and a C-O bond, underscores the utility of chlorophenol derivatives in synthesizing complex furan-based structures under mild conditions (Protti, Fagnoni, & Albini, 2012).

Anticonvulsant Properties

The anticonvulsant activities of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share structural similarities with the compound of interest, have been explored. These compounds exhibited significant efficacy in mouse models against maximal electroshock and pentylene tetrazole-induced seizures, surpassing standard drugs like phenytoin and valproate in some cases. This suggests potential therapeutic applications for related compounds in treating generalized seizures (Idris, Ayeni, & Sallau, 2011).

Chemical Transformations and Reactivity

The reactivity of chlorophenyl and furanyl moieties in various chemical environments has been investigated. For example, the oxidation of 3-(4-chlorophenylsulfanyl)-2-methylnaphtho[1,2-b]furan resulted in compounds with potential for further chemical manipulation, indicating the versatility of these functional groups in synthesis and chemical transformations (Choi, Seo, Son, & Lee, 2008).

properties

IUPAC Name |

3-(3-chlorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c21-19-3-1-2-15(12-19)6-9-20(23)22-13-16-4-7-17(8-5-16)18-10-11-24-14-18/h1-5,7-8,10-12,14H,6,9,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGHGXWZVOIUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)

![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)

![3-(2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2843594.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanamide](/img/structure/B2843604.png)